WAY-181187 oxalate

5-HT6 Receptor Binding Affinity Functional Agonism

Generic 5-HT6 ligands cannot substitute for WAY-181187 oxalate in studies requiring full agonist activity. This tool compound is essential for dissecting 5-HT6-GABA interactions and OCD models. - Full 5-HT6 agonist (Ki=2.2 nM, EC50=6.6 nM) with 60-fold selectivity over other 5-HT and monoamine receptors. - Robustly increases extracellular GABA in frontal cortex, hippocampus, striatum, and amygdala (3-30 mg/kg, s.c.) without altering glutamate or norepinephrine. - Dose-dependently reduces adjunctive drinking in the rat SIP model of OCD; orally bioavailable for in vivo studies.

Molecular Formula C17H15ClN4O6S2
Molecular Weight 470.9 g/mol
CAS No. 1883548-85-3
Cat. No. B1435848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-181187 oxalate
CAS1883548-85-3
Molecular FormulaC17H15ClN4O6S2
Molecular Weight470.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.C(=O)(C(=O)O)O
InChIInChI=1S/C15H13ClN4O2S2.C2H2O4/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;3-1(4)2(5)6/h1-4,7-9H,5-6,17H2;(H,3,4)(H,5,6)
InChIKeyKAFVDFYVWBASDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-181187 Oxalate: 5-HT6 Agonist Overview


WAY-181187 oxalate (SAX-187 oxalate) is a small-molecule, full agonist of the serotonin 5-HT6 receptor, a G-protein coupled receptor (GPCR) expressed almost exclusively in the central nervous system [1]. This compound is a high-affinity ligand for the human 5-HT6 receptor with a reported binding affinity (Ki) of 2.2 nM and functional potency (EC50) of 6.6 nM [2]. It serves as a primary pharmacological tool for investigating the role of 5-HT6 receptor activation in neurochemical, electrophysiological, and behavioral studies [3]. The oxalate salt form is standard for research applications, and the compound is known to be orally bioavailable [4].

Full agonist of 5-HT6 receptor for CNS studies
High binding affinity at human 5-HT6 receptor
Orally bioavailable for in vivo administration
Standard oxalate salt form for research use

WAY-181187 Oxalate: Key Differentiators


Generic substitution among 5-HT6 receptor ligands is scientifically invalid due to profound differences in functional activity. While some ligands act as antagonists or inverse agonists, WAY-181187 is a full agonist, triggering distinct downstream signaling cascades and in vivo neurochemical effects [1]. Even among agonists, variations in potency, selectivity profiles, and in vivo efficacy necessitate compound-specific experimental validation [2]. For instance, while WAY-208466 is another 5-HT6 agonist, it exhibits nearly 2.2-fold lower binding affinity and a different selectivity fingerprint against other serotonin receptors [2]. The use of a non-specific or functionally distinct analog cannot recapitulate the unique GABAergic and serotonergic modulation observed with WAY-181187, thereby compromising the reproducibility and interpretability of research findings [1].

Functional class mismatch: antagonists or inverse agonists may trigger opposite signaling cascades.
Agonist selectivity and potency differences: another 5-HT6 agonist (e.g., WAY-208466) may not replicate the unique GABAergic and serotonergic modulation.
Neurochemical pathway specificity: reported effects on GABA and 5-HT circuits may not generalize to structurally distinct 5-HT6 ligands.

WAY-181187 Oxalate Differentiation Evidence


Binding Affinity and Potency vs. WAY-208466

WAY-181187 demonstrates higher binding affinity and functional potency at the human 5-HT6 receptor compared to the in-class agonist WAY-208466. In a head-to-head comparison using radioligand binding and cAMP accumulation assays, WAY-181187 exhibited a 2.2-fold higher affinity (Ki of 2.2 nM vs. 4.8 nM) and a slightly greater functional efficacy (EC50 of 6.6 nM vs. 7.3 nM) [1]. Both compounds act as full agonists, with WAY-181187 achieving an Emax of 93% compared to 100% for WAY-208466 [1].

Binding & Potency vs. WAY-208466
Head-to-head
2.2-fold higher binding affinity
Ki 2.2 nM vs 4.8 nM
EC50 6.6 nM vs 7.3 nM
Supports target engagement studies at lower concentrations
Radioligand binding and cAMP assays, HEK-293 cells
5-HT6 Receptor Binding Affinity Functional Agonism cAMP Assay

Selectivity Profile vs. WAY-208466

WAY-181187 exhibits a differentiated selectivity profile against other serotonin and monoamine GPCRs compared to WAY-208466, a key consideration for experimental design. Notably, WAY-181187 displays a lower affinity for the 5-HT2B receptor (Ki = 459 nM) compared to WAY-208466 (Ki = 313 nM), translating to a ~1.5-fold higher selectivity window for 5-HT6 over 5-HT2B [1]. More broadly, WAY-181187 has been reported to exhibit at least 60-fold selectivity for 5-HT6 over a panel of other 5-HT and monoamine receptors [2].

Selectivity at 5-HT2B vs. WAY-208466
Head-to-head
WAY-181187 Ki 459 nM
WAY-208466 Ki 313 nM
1.5-fold higher Ki (lower affinity) at 5-HT2B
Reduced 5-HT2B affinity may limit valvulopathy-associated confound in research
Receptor binding panel; ≥60-fold selectivity over other monoamine receptors
GPCR Selectivity Off-Target Activity Receptor Profiling 5-HT2B

BDNF Signaling Potency vs. SB-742457

In a direct comparative study of pro-cognitive effects, WAY-181187 demonstrated superior in vivo potency over the 5-HT6 antagonist SB-742457 in modulating brain-derived neurotrophic factor (BDNF) signaling. Following 21-day administration in rats, both compounds increased hippocampal BDNF protein expression, but WAY-181187 was described as "much more potent" and alleviated MK-801-induced inhibition of BDNF signaling pathways to a greater extent [1]. This biochemical difference translated into a stronger effect for WAY-181187 in behavioral tests measuring memory performance [1].

BDNF Modulation vs. SB-742457
Data to verify
Reported 'much more potent' in increasing hippocampal BDNF
May support BDNF neuroplasticity pathway studies
Qualitative comparison; exact fold difference not provided
BDNF Neurotrophin Hippocampus MK-801 Model In Vivo

5-HT Neuron Firing Rate Modulation

WAY-181187 functionally and quantitatively reverses the electrophysiological effects of a 5-HT6 antagonist, confirming its specific and opposing action on 5-HT neuronal circuits. In anesthetized rats, intravenous administration of WAY-181187 (1-4 mg/kg) caused a dose-dependent increase in the firing rate of 5-HT neurons in the dorsal raphe nucleus [1]. In direct comparison, the 5-HT6 antagonist SB-399885 (0.125-1 mg/kg) caused a dose-dependent decrease in firing rate. Crucially, co-administration of WAY-181187 (3 mg/kg i.v.) completely reversed the inhibitory effect of SB-399885 [1].

5-HT Neuron Firing (in vivo)
Head-to-head Electrophysiology
3 mg/kg i.v. reverses antagonist-induced firing inhibition
Confirms functional target engagement in dorsal raphe nucleus
In vivo recording in anesthetized rats; SB-399885 antagonist reversal
Electrophysiology Dorsal Raphe Nucleus In Vivo Neuronal Firing SB-399885

WAY-181187 Oxalate Research Applications


5-HT6-Mediated GABAergic Modulation

WAY-181187 is a preferred tool for studying the link between 5-HT6 receptor activation and GABAergic neurotransmission. Acute systemic administration (3-30 mg/kg, s.c.) in rats has been shown to significantly and robustly increase extracellular GABA concentrations in key brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala [1]. This effect is both specific and regionally selective, as it does not occur in the nucleus accumbens or thalamus, nor does it alter glutamate or norepinephrine levels in the frontal cortex [1]. The neurochemical effect is blocked by a selective 5-HT6 antagonist, confirming target engagement [1]. This specific neurochemical signature makes WAY-181187 essential for experiments designed to dissect 5-HT6-GABA interactions.

Hippocampal Synaptic Plasticity Electrophysiology

For ex vivo slice electrophysiology studies on long-term potentiation (LTP) in the hippocampus, WAY-181187 provides a narrow, well-defined concentration range for modulating plasticity. At a concentration of 200 nM, WAY-181187 significantly attenuated LTP in the CA1 region, reducing the slope of fEPSPs to 80.1% of control values following theta burst stimulation [2]. Concurrently, it increased the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), a measure of GABA release, by 3.4 Hz [2]. This dual effect—attenuating excitatory plasticity while enhancing inhibitory transmission—offers a precise, quantitative phenotype for investigating the role of 5-HT6 receptors in hippocampal network function and cognitive processes [2].

Behavioral Pharmacology in OCD Models

WAY-181187 has demonstrated specific, dose-dependent efficacy in the rat schedule-induced polydipsia (SIP) model, a behavioral test with predictive validity for obsessive-compulsive disorder (OCD) [1]. Acute oral administration of WAY-181187 (56-178 mg/kg) produced a significant, dose-dependent decrease in adjunctive drinking behavior [1]. This finding, coupled with its unique in vivo neurochemical signature of increasing cortical GABA, positions WAY-181187 as a critical pharmacological probe for preclinical research into the therapeutic potential of 5-HT6 receptor agonists for anxiety-related disorders [1].

In Vivo Electrophysiology & Neurochemical Circuitry

WAY-181187 is a key tool for investigating the in vivo modulation of serotonergic circuitry. It provides a reliable, dose-dependent positive control for increasing 5-HT neuronal firing rate in the dorsal raphe nucleus (1-4 mg/kg i.v.), an effect that can be pharmacologically reversed by a 5-HT6 antagonist [3]. This functional property, combined with its distinct selectivity profile (e.g., 1.5-fold higher Ki at 5-HT2B vs. WAY-208466), allows researchers to probe 5-HT6 receptor-specific effects on neuronal activity and neurotransmitter release with reduced off-target confounds, making it superior to less selective or functionally distinct 5-HT6 ligands for such studies [1].

Application
Selection Property
Validation Focus
GABAergic modulation studies
Regionally-selective GABA release in CNS
Extracellular GABA increase in frontal cortex, hippocampus (reported)
Hippocampal synaptic plasticity studies
LTP attenuation and inhibitory transmission modulation
CA1 fEPSP slope reduction and sIPSC frequency shift
OCD model behavioral pharmacology
Schedule-induced polydipsia (SIP) model response
Adjunctive drinking reduction in rat SIP model
In vivo 5-HT circuitry electrophysiology
5-HT neuron firing rate modulation
Firing rate increase in DRN reversed by antagonist

Technical Documentation Hub

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